6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazo ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. One common method involves the use of organometallic intermediates such as zinc and magnesium. For instance, the metalation of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in tetrahydrofuran at -60°C leads to the formation of magnesium derivatives, which can then be quenched with various electrophiles to yield polyfunctionalized imidazopyrazine heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the use of scalable organometallic reactions and regioselective functionalization techniques suggests that similar methodologies could be adapted for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be replaced through nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed Negishi cross-couplings with functionalized organozinc reagents can lead to the formation of 6-substituted imidazo[1,2-a]pyrazines.
Common Reagents and Conditions:
TMPMgCl·LiCl: Used for regioselective metalation.
Palladium Catalysts: Employed in cross-coupling reactions.
Major Products:
Polyfunctionalized Imidazopyrazine Heterocycles: Resulting from regioselective functionalization.
6-Substituted Imidazo[1,2-a]pyrazines: Formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Pharmaceutical Research: Its derivatives have shown potential in treating various diseases, including tuberculosis and cancer.
Chemical Biology: The compound is used in the study of molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic Acid: Another related compound with a pyridazine ring.
Uniqueness: 6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its pyrazine ring, which imparts distinct electronic and steric properties, making it a versatile scaffold for various chemical modifications and biological applications .
Eigenschaften
Molekularformel |
C7H4ClN3O2 |
---|---|
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
6-chloroimidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-11-4(7(12)13)1-10-6(11)2-9-5/h1-3H,(H,12,13) |
InChI-Schlüssel |
VKRLSRHCERQYCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C=C(N=CC2=N1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.